molecular formula C12H16O4 B1659558 Methyl 3-(2,3-dimethoxyphenyl)propanoate CAS No. 65953-99-3

Methyl 3-(2,3-dimethoxyphenyl)propanoate

Cat. No. B1659558
CAS RN: 65953-99-3
M. Wt: 224.25
InChI Key: RHAIIOHVHKOIFR-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethoxyphenyl)propanoate, commonly known as MDP2P, is a chemical compound that is widely used in scientific research. It is a key precursor in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors.

Scientific Research Applications

Synthesis and Biological Evaluation

Methyl 3-(2,3-dimethoxyphenyl)propanoate and its analogues have been synthesized and evaluated for their biological activities. For instance, 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate (18), a cytotoxic natural ester, and its unsaturated derivatives were synthesized and tested for cytotoxicity against human tumor cell lines, showing moderate inhibitory effects. Phenolic derivatives exhibited the highest cytotoxicity among these derivatives, indicating potential in cancer research (Hu et al., 2005).

Asymmetric Hydrogenation Studies

The compound has also been used in the field of asymmetric hydrogenation. A study focused on the preparation of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, which involved the use of a variant of Methyl 3-(2,3-dimethoxyphenyl)propanoate. This research contributes to the understanding of asymmetric synthesis techniques, which are crucial in pharmaceutical manufacturing (O'reilly et al., 1990).

Electroreductive Radical Cyclization

Electroreductive radical cyclization studies involving derivatives of Methyl 3-(2,3-dimethoxyphenyl)propanoate have been conducted. These studies provide insights into the mechanistic pathways of electrochemical reactions, which are important in organic synthesis and chemical engineering (Esteves et al., 2005).

Diversity-Oriented Synthesis

In another study, derivatives of Methyl 3-(2,3-dimethoxyphenyl)propanoate were used in a diversity-oriented synthesis approach. This approach aims to create libraries of structurally diverse molecules, potentially leading to the discovery of new drugs or materials with unique properties (Berzosa et al., 2011).

Production of Methyl Propanoate

A study on the production of Methyl Propanoate, which is an important precursor for polymethyl methacrylates, involved the use of Baeyer-Villiger monooxygenase. This research contributes to the field of industrial chemistry and materials science (van Beek et al., 2014).

properties

IUPAC Name

methyl 3-(2,3-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAIIOHVHKOIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20792955
Record name Methyl 3-(2,3-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,3-dimethoxyphenyl)propanoate

CAS RN

65953-99-3
Record name Methyl 3-(2,3-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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